N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and various scientific research fields.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets leading to various biochemical changes .
Biochemical Pathways
Thiazole derivatives, which are structurally similar to this compound, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Quinoxaline derivatives are known to have various pharmaceutical applications .
Result of Action
One study identified a quinoxaline derivative as a potential antineoplastic agent with selective cytotoxicity against hepatic (hepg2), ovarian (sk-ov-3), and prostate (pc-3) cancer cells lines .
Action Environment
It is known that environmental factors can influence the action of chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide typically involves the following steps:
Formation of the thiazole ring: The thiazole ring can be synthesized by reacting cyclohexylamine with α-haloketones under basic conditions.
Quinoxaline core synthesis: The quinoxaline core is usually prepared by condensing o-phenylenediamine with α-diketones.
Coupling reaction: The final step involves coupling the thiazole ring with the quinoxaline core through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and reduce costs. This can include using continuous flow reactors, green chemistry approaches, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse pharmacological properties.
Thiazole derivatives: Compounds containing the thiazole ring, known for their antimicrobial and anticancer activities
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(16-10-20-14-8-4-5-9-15(14)22-16)21-11-18-23-17(12-25-18)13-6-2-1-3-7-13/h4-5,8-10,12-13H,1-3,6-7,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSPYKGJBRDGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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